Isotopic Mass Shift Enables Precise LC-MS/MS Quantitation as Internal Standard
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 contains five deuterium atoms substituted for hydrogens on the phenylalanine ring, resulting in a molecular weight of 621.65 Da compared to 616.62 Da for the non-deuterated parent [1]. This +5.03 Da mass shift is sufficient to prevent isotopic overlap in mass spectrometry while ensuring near-identical chromatographic retention, enabling the compound to serve as a co-eluting internal standard for accurate quantitation of the unlabeled linker or its ADC conjugates in complex biological matrices [1].
| Evidence Dimension | Molecular weight and isotopic enrichment for MS quantitation |
|---|---|
| Target Compound Data | 621.65 Da (C28H31D5N6O10); five deuteriums at phenylalanine ring |
| Comparator Or Baseline | 616.62 Da (C28H36N6O10) for non-deuterated MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH |
| Quantified Difference | +5.03 Da (Δm = 5.03) |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS) or LC-MS/MS analysis of linker-payload constructs |
Why This Matters
Enables accurate quantitation of ADC linker-payload stoichiometry (DAR) and metabolic fate without confounding matrix effects, a capability absent in unlabeled analogs.
- [1] MedChemExpress. MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5. Product Datasheet. Accessed 2026. View Source
